molecular formula C8H8BrNO3 B13084457 (4-Bromo-2-methyl-6-nitrophenyl)methanol

(4-Bromo-2-methyl-6-nitrophenyl)methanol

Cat. No.: B13084457
M. Wt: 246.06 g/mol
InChI Key: AMBCVORYOYVVQA-UHFFFAOYSA-N
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Description

(4-Bromo-2-methyl-6-nitrophenyl)methanol ( 1805141-83-6) is a high-purity chemical building block of interest in advanced organic and medicinal chemistry research. With the molecular formula C 8 H 8 BrNO 3 and a molecular weight of 246.06 g/mol, this compound is characterized by its benzyl alcohol functional group substituted with bromo, methyl, and nitro groups on the aromatic ring . This unique structure makes it a versatile synthon for constructing more complex molecules. Researchers utilize this and related bromo-nitrophenyl compounds in the design and synthesis of potential therapeutic agents, such as CK2 inhibitors, and in docking studies for novel hybrid analogs aimed at treating metabolic syndrome . The presence of multiple functional groups allows for selective chemical transformations, enabling its use in polymer chemistry, materials science, and the development of novel dyes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and it is recommended to store the product according to the provided specifications .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

(4-bromo-2-methyl-6-nitrophenyl)methanol

InChI

InChI=1S/C8H8BrNO3/c1-5-2-6(9)3-8(10(12)13)7(5)4-11/h2-3,11H,4H2,1H3

InChI Key

AMBCVORYOYVVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)[N+](=O)[O-])Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Methyl 6 Nitrophenyl Methanol

Strategies for Aromatic Ring Functionalization

This approach involves the sequential introduction of the bromo, nitro, methyl, and hydroxymethyl groups onto a benzene (B151609) or toluene ring. The order of these reactions is critical to ensure the correct regiochemical outcome due to the directing effects of the existing substituents.

The introduction of the bromine atom at the C4 position relative to the methyl group is a key step. One effective strategy begins with o-nitrotoluene. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In this case, the activating methyl group's directing effect is dominant, guiding the electrophilic bromination to the position para to the methyl group (C4) and ortho to the nitro group. libretexts.org

Another powerful method for regioselective bromine introduction is the Sandmeyer reaction. This approach starts with an amino-substituted precursor, such as 4-Amino-2-nitrotoluene. The amino group is first converted into a diazonium salt using sodium nitrite and a hydrohalic acid like hydrobromic acid (HBr) at low temperatures. chemicalbook.com The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom, yielding 4-bromo-2-nitrotoluene (B1266186) with high regioselectivity. chemicalbook.com

Table 1: Regioselective Bromination via Sandmeyer Reaction

Starting MaterialReagentsKey ConditionsProductYield
4-Amino-2-nitrotoluene1. HBr, H₂O; 2. NaNO₂, H₂O; 3. CuBr, HBrDiazotization at 0°C, followed by decomposition with CuBr4-Bromo-2-nitrotoluene89% chemicalbook.com

An alternative strategy involves introducing the nitro group onto a pre-brominated toluene ring. Starting with p-bromotoluene, the methyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it. libretexts.org Since the para position is already occupied by the bromine atom, nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) primarily yields 4-bromo-2-nitrotoluene. libretexts.org The activating effect of the methyl group overrides the deactivating (but also ortho-, para-directing) effect of the bromine, ensuring the desired isomer is the major product. libretexts.org This pathway is often considered efficient for producing the key intermediate, 4-bromo-2-nitrotoluene. libretexts.org

Table 2: Directed Nitration of p-Bromotoluene

Starting MaterialReagentsKey ConditionsProductSelectivity
p-BromotolueneHNO₃, H₂SO₄Standard nitrating conditions4-Bromo-2-nitrotolueneHigh selectivity for the single ortho product libretexts.org

Once the intermediate 4-bromo-2-methyl-6-nitrotoluene is synthesized, the final step in this strategy is the conversion of the methyl group into a hydroxymethyl group (-CH₂OH). This transformation can be achieved via a two-step sequence. The first step is a benzylic bromination, which selectively targets the methyl group due to the stability of the resulting benzylic radical. masterorganicchemistry.com Reagents like N-Bromosuccinimide (NBS) with a radical initiator are commonly used for this purpose, converting the methyl group to a bromomethyl group (-CH₂Br). masterorganicchemistry.com

The subsequent step is the hydrolysis of the resulting benzyl (B1604629) bromide. This is typically an Sₙ2 reaction where a nucleophile, such as hydroxide or acetate (B1210297) followed by hydrolysis, displaces the bromide to form the desired alcohol, (4-Bromo-2-methyl-6-nitrophenyl)methanol. chemicalbook.com For instance, reacting the bromomethyl intermediate with sodium acetate (NaOAc) in DMF, followed by acidic workup, yields the target alcohol. chemicalbook.com

Precursor-Based Synthesis and Transformation Reactions

This approach utilizes starting materials that already possess a significant portion of the final structure, requiring fewer functional group interconversions.

A highly efficient route to (4-Bromo-2-methyl-6-nitrophenyl)methanol involves the reduction of a corresponding carbonyl compound, specifically 4-bromo-2-methyl-6-nitrobenzaldehyde. The aldehyde precursor can be synthesized by the oxidation of 4-bromo-2-methyl-6-nitrotoluene. chemicalbook.com The selective reduction of the aldehyde group in the presence of a reducible nitro group can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation, as it readily reduces aldehydes and ketones without affecting the nitro group under standard conditions.

Similarly, if the corresponding carboxylic acid, 4-bromo-2-methyl-6-nitrobenzoic acid, or its ester is available, it can be reduced to the primary alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃:THF) would be required for this conversion. rsc.org Careful control of reaction conditions is necessary to avoid reduction of the nitro group.

Table 3: Reduction of Carbonyl Precursor

PrecursorReagentProductNotes
4-Bromo-2-methyl-6-nitrobenzaldehydeSodium borohydride (NaBH₄)(4-Bromo-2-methyl-6-nitrophenyl)methanolSelective for the aldehyde group.
Methyl 4-bromo-2-methyl-6-nitrobenzoateDiisobutylaluminum hydride (DIBAL-H) or LiAlH₄(4-Bromo-2-methyl-6-nitrophenyl)methanolRequires stronger reducing agents than aldehydes. rsc.org

This strategy focuses on modifying existing nitroaromatic compounds. As mentioned in section 2.1.1, the Sandmeyer reaction is a prime example of this approach. chemicalbook.com Starting with 4-amino-2-nitrotoluene, the amino group serves as a handle for introducing the bromine atom in a specific location, leveraging the well-established chemistry of diazonium salts. chemicalbook.com

Another example involves starting with 2-methyl-3-nitroaniline. A Sandmeyer reaction can be used to replace the amino group with a bromine atom, yielding 2-bromo-6-nitrotoluene. chemicalbook.com Subsequent functionalization, such as the introduction of a hydroxymethyl group at the methyl position as described in 2.1.3, would be required to complete the synthesis. This highlights how precursors with different substitution patterns can be strategically employed.

Advanced Synthetic Protocols

Green Chemistry Principles in Synthesis Design

The principles of green chemistry offer a framework for designing chemical syntheses that minimize environmental impact and improve safety. For a multi-step synthesis that could produce (4-Bromo-2-methyl-6-nitrophenyl)methanol, these principles can be applied to key transformations such as nitration, bromination, and functional group interconversions.

A plausible synthetic pathway could involve the nitration of a 4-bromo-2-methyl-substituted aromatic precursor, followed by modification of a functional group to yield the final benzylic alcohol. Green chemistry principles would advocate for several improvements over classical methods.

Key Green Chemistry Applications:

Alternative Reagents and Catalysts: Traditional nitration often employs a hazardous mixture of concentrated nitric and sulfuric acids. Greener alternatives that could be applied to the synthesis of the target compound include the use of solid acid catalysts like metal-modified montmorillonite KSF, which are reusable and reduce waste. For the bromination step, replacing hazardous molecular bromine with reagents like N-bromosuccinimide (NBS) or in-situ generation of bromine from bromide/bromate salts in aqueous media enhances safety and reduces the use of corrosive materials. acsgcipr.orgwordpress.comcambridgescholars.com

Safer Solvents: The use of hazardous and volatile organic solvents, such as chlorinated hydrocarbons, can be minimized or eliminated. Reactions can be adapted to run in safer solvents like water or acetonitrile. For instance, light-induced benzylic bromination with NBS can be effectively carried out in acetonitrile, avoiding the use of carbon tetrachloride. acs.org The reduction of aromatic nitro compounds, a potential step in alternative synthetic routes, has been demonstrated in water using catalysts like copper(II) nitrate trihydrate with sodium borohydride.

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. cambridgescholars.com Photochemical methods, using UV light for nitration or visible light for benzylic bromination, can also offer more energy-efficient pathways that operate at ambient temperatures. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The use of catalytic systems, rather than stoichiometric reagents, inherently improves atom economy by reducing the generation of byproducts.

The following table summarizes potential green chemistry modifications for key reaction steps relevant to the synthesis of (4-Bromo-2-methyl-6-nitrophenyl)methanol.

Reaction StepTraditional MethodPotential Green AlternativeKey Green Principles Applied
NitrationMixed Acid (H₂SO₄/HNO₃)Solid acid catalysts (e.g., zeolites), Photochemical nitrationUse of catalysts, Safer reagents, Energy efficiency
BrominationMolecular Bromine (Br₂) in CCl₄N-Bromosuccinimide (NBS) in acetonitrile, Bromide/Bromate salts in waterSafer reagents, Safer solvents
Reduction of Nitro Group (Alternative Route)Metal hydrides in organic solventsCatalytic transfer hydrogenation in water, Metal-free reduction with HSiCl₃Safer solvents, Use of catalysts
Benzylic Oxidation (to form alcohol)Strong oxidants (e.g., KMnO₄)Biomimetic oxidation with metalloporphyrins, Photocatalytic hydroxylationUse of catalysts, Energy efficiency, High selectivity

Continuous Flow Chemistry Approaches for Production

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of (4-Bromo-2-methyl-6-nitrophenyl)methanol, particularly concerning safety and scalability. Nitration reactions are notoriously exothermic and can pose significant risks in large-scale batch reactors due to the potential for thermal runaway. Flow chemistry mitigates these risks by utilizing microreactors or tube reactors with high surface-area-to-volume ratios, enabling superior temperature control and heat dissipation. google.com

Advantages of Continuous Flow for Synthesis:

Enhanced Safety: The small reaction volumes within a flow reactor at any given time dramatically reduce the risk associated with highly exothermic processes like nitration. This allows for the use of reaction conditions that would be too hazardous for batch production. google.com

Improved Control and Reproducibility: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to higher reproducibility and potentially higher yields and selectivity. mdpi.com

Scalability: Scaling up production in a flow system is achieved by either running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel). This avoids the complex and often problematic process of re-optimizing reaction conditions for larger batch reactors. acs.org

In-situ Generation of Hazardous Reagents: Hazardous reagents, such as molecular bromine, can be generated in-situ and used immediately in the next reaction step within an integrated flow system. This avoids the need to store and handle large quantities of dangerous materials. mdpi.com For example, bromine can be generated from the oxidation of HBr with NaOCl and directly streamed into the reactor for the bromination of an aromatic substrate. mdpi.comnih.gov

A continuous flow setup for producing (4-Bromo-2-methyl-6-nitrophenyl)methanol could involve sequential modules for nitration, bromination, and subsequent functional group manipulations, potentially including in-line purification steps.

The table below compares key parameters for nitration and bromination reactions in batch versus continuous flow, based on data from analogous chemical systems.

ParameterBatch ProcessingContinuous Flow ProcessingAdvantage of Flow Chemistry
Heat TransferPoor, risk of localized hot spotsExcellent, rapid heat dissipationPrevents thermal runaway and side reactions
Reaction TimeHoursMinutesIncreased throughput and efficiency
SafetyHigh risk with exothermic reactions (e.g., nitration)Significantly lower risk due to small reactor volumeEnables use of more reactive conditions safely
ScalabilityComplex, requires re-optimizationStraightforward (longer run time or numbering-up)Faster process development and production
Reagent HandlingRequires storage of large quantities of hazardous materialsAllows for safe in-situ generation and immediate useMinimizes handling of toxic/corrosive reagents

By integrating the principles of green chemistry into a continuous flow manufacturing process, the synthesis of (4-Bromo-2-methyl-6-nitrophenyl)methanol can be made significantly safer, more efficient, and more environmentally sustainable.

Based on a thorough search of available scientific literature and chemical databases, specific experimental spectroscopic data for the compound (4-Bromo-2-methyl-6-nitrophenyl)methanol could not be located. The required detailed research findings for ¹H NMR, ¹³C NMR, FTIR, and High-Resolution Mass Spectrometry are not publicly available at this time.

Constructing a scientifically accurate article with the specified detailed data tables and analyses is not possible without access to these experimental results. Data from structurally similar but distinct compounds cannot be used as a substitute, as this would be scientifically inaccurate and would not pertain to the specific molecule requested.

Therefore, the article focusing solely on the spectroscopic and structural elucidation of (4-Bromo-2-methyl-6-nitrophenyl)methanol cannot be generated as per the instructions.

Spectroscopic and Structural Elucidation of 4 Bromo 2 Methyl 6 Nitrophenyl Methanol

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of a nitroaromatic compound like (4-bromo-2-methyl-6-nitrophenyl)methanol is characterized by absorption bands arising from π→π* and n→π* electronic transitions. Nitroaromatic compounds typically exhibit absorption bands in the 200–400 nm range. rsc.org The electronic properties of the benzene (B151609) ring are significantly influenced by the presence of both electron-donating groups (methyl, hydroxymethyl) and strong electron-withdrawing groups (nitro, bromo).

The absorption profiles of nitrophenols, which are structurally related compounds, show distinct peaks in the blue-to-UV region. nih.gov For instance, 2-nitrophenol (B165410) in cyclohexane (B81311) displays a B-band absorption at 271.6 nm, which is assigned to a charge-transfer excitation from the benzene ring to the nitro group. researchgate.net The absorption peaks for nitrophenols are generally blue-shifted compared to their deprotonated forms (nitrophenolates). nih.gov The specific absorption maxima (λmax) and molar absorptivity (ε) for (4-bromo-2-methyl-6-nitrophenyl)methanol would be dependent on the solvent used, as solvent polarity can affect the energies of the electronic states. rsc.org The presence of the nitro group often results in a charge-transfer band that can extend into the visible region, particularly in polar solvents. researchgate.net For example, the maximum absorption peak of 4-nitrophenol (B140041) shifts from 316 nm to 400 nm upon deprotonation to the 4-nitrophenolate (B89219) ion. researchgate.net

CompoundSolventAbsorption Maxima (λmax)Transition Type (Assignment)
2-NitrophenolCyclohexane271.6 nmCharge-transfer (B-band) researchgate.net
4-NitrophenolNot specified316 nmNot specified researchgate.net
4-NitrophenolateNot specified400 nmNot specified researchgate.net
General NitrophenolsWater/2-Propanol200-400 nmπ→π* and n→π* rsc.org

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For (4-nitrophenyl)methanol, the crystallographic data indicates a triclinic crystal system. nih.gov The detailed parameters from this analysis are presented in the table below. Such data allows for the precise determination of the molecular geometry, including the planarity of the phenyl ring and the orientation of the substituent groups. For instance, in (4-nitrophenyl)methanol, the perpendicular distance of the alcohol's oxygen atom from the plane of the benzene ring is 0.356 (1) Å. nih.gov

Crystallographic Data for the Related Compound (4-Nitrophenyl)methanol nih.gov
ParameterValue
Chemical FormulaC₇H₇NO₃
Formula Weight153.14
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.2216 (5)
b (Å)7.4096 (6)
c (Å)7.7833 (6)
α (°)110.867 (2)
β (°)93.667 (2)
γ (°)90.748 (3)
Volume (ų)334.34 (5)
Z2
Temperature (K)150

The crystal packing of (4-bromo-2-methyl-6-nitrophenyl)methanol would be governed by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. The presence of the electron-withdrawing nitro group is known to induce significant π-stacking and nitro-π interactions, which play a crucial role in the solid-state assembly of nitroaromatic compounds. iucr.orgresearchgate.net

In related structures, π-π stacking interactions are a common feature, where parallel aromatic rings of adjacent molecules overlap. nih.gov For example, in the crystal structure of (4-nitrophenyl)methanol, molecules associate into columnar stacks through π-π interactions, with centroid-centroid distances between alternating parallel aromatic rings of 3.6514 (7) Å and 3.8044 (7) Å. nih.gov The strength of these stacking interactions can be substantial, with interaction energies reaching up to -14.6 kcal mol⁻¹ in some nitroarene complexes. nih.gov Furthermore, the nitro group itself can engage in favorable interactions with the π-system of an adjacent benzene ring (nitro-π stacking). researchgate.net The bromine atom can also participate in intermolecular contacts, such as C-Br···π interactions, which have been observed to link molecules into chains in other bromo-substituted aromatic structures. nih.gov

The primary and most directional intermolecular interaction expected in the crystal structure of (4-bromo-2-methyl-6-nitrophenyl)methanol is hydrogen bonding. The hydroxyl group of the methanol (B129727) substituent is a strong hydrogen-bond donor, while the oxygen atoms of the nitro group and the hydroxyl group of a neighboring molecule are potential hydrogen-bond acceptors.

Reactivity and Reaction Mechanisms of 4 Bromo 2 Methyl 6 Nitrophenyl Methanol

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical transformations.

Reductive Transformations of the Nitro Moiety

The nitro group of (4-Bromo-2-methyl-6-nitrophenyl)methanol can be readily reduced to an amino group under various conditions. This transformation is a cornerstone in the synthesis of substituted anilines, which are valuable intermediates in the pharmaceutical and materials sciences. Common methods for the reduction of nitroarenes include catalytic hydrogenation and the use of dissolving metals in acidic media.

Catalytic hydrogenation typically employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. This method is often preferred for its clean reaction profile and high yields. For instance, a similar substrate, 4-bromo-2-nitrotoluene (B1266186), can be reduced to 4-bromo-2-methylaniline in high yield using hydrogen gas and a palladium catalyst.

Alternatively, reduction using metals in acidic conditions, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), is a classic and effective method. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

Table 1: Representative Conditions for the Reduction of a Nitro Group in a Substituted Nitroarene

Reagent/CatalystSolventTemperature (°C)ProductYield (%)
H₂, Pd/CEthanolRoom TemperatureCorresponding Aniline>95
Sn, HClEthanolRefluxCorresponding Aniline~90
Fe, HClWater/EthanolRefluxCorresponding Aniline~85
Na₂S₂O₄Water/Methanol (B129727)Room TemperatureCorresponding AnilineVariable

Photochemical Pathways of Nitroaromatic Systems

Nitroaromatic compounds, particularly those with ortho-substituents, are known to undergo characteristic photochemical reactions. For (4-Bromo-2-methyl-6-nitrophenyl)methanol, the presence of the hydroxymethyl group ortho to the nitro group makes it susceptible to intramolecular hydrogen abstraction upon irradiation with UV light. cdnsciencepub.comresearchgate.net

This photochemical process, often referred to as the ortho-nitrobenzyl rearrangement, typically proceeds through the formation of an aci-nitro intermediate. cdnsciencepub.com In the case of 2-nitrobenzyl alcohols, this intermediate can then undergo further transformations to yield a nitroso-aldehyde or ketone. cdnsciencepub.comresearchgate.net The reaction is initiated by the photo-excited nitro group abstracting a hydrogen atom from the adjacent benzylic position. researchgate.net

The quantum yields for such reactions can be significant, indicating an efficient photochemical process. researchgate.net The specific products and their distribution can be influenced by the solvent and the presence of other substituents on the aromatic ring. cdnsciencepub.com

Table 2: Photochemical Transformation of 2-Nitrobenzyl Alcohol Derivatives

SubstrateSolventIrradiation Wavelength (nm)Major ProductQuantum Yield (Φ)
2-Nitrobenzyl alcoholAcetonitrile3002-Nitrosobenzaldehyde~0.5
1-(2-Nitrophenyl)ethanolMethanol3002-Nitrosoacetophenone~0.6 researchgate.net

Reactions at the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol and thus can undergo oxidation to form an aldehyde or a carboxylic acid, as well as participate in condensation and esterification reactions.

Oxidation Reactions to Carbonyl or Carboxylic Acid Derivatives

The primary alcohol functionality of (4-Bromo-2-methyl-6-nitrophenyl)methanol can be oxidized to the corresponding aldehyde or further to the carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of the oxidation.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used to selectively oxidize primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid. These reactions are generally carried out in anhydrous solvents like dichloromethane.

For the complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, or chromic acid (generated from chromium trioxide and sulfuric acid, also known as the Jones reagent), are effective for this transformation. youtube.com

Table 3: Oxidation of Substituted Benzyl (B1604629) Alcohols

Starting MaterialOxidizing AgentSolventProductYield (%)
4-Bromobenzyl alcoholPCCDichloromethane4-Bromobenzaldehyde~85
4-Methylbenzyl alcoholDMPDichloromethane4-Methylbenzaldehyde>90
Benzyl alcoholKMnO₄, NaOHWaterBenzoic Acid~80
4-Nitrobenzyl alcoholCrO₃, H₂SO₄Acetone4-Nitrobenzoic Acid~90

Condensation and Esterification Reactions

The hydroxyl group of (4-Bromo-2-methyl-6-nitrophenyl)methanol can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form esters. This reaction, known as esterification, is typically catalyzed by a strong acid, such as sulfuric acid, when reacting with a carboxylic acid. thieme-connect.de

The use of more reactive acylating agents like acid chlorides or anhydrides often provides higher yields and may not require a strong acid catalyst, sometimes employing a base like pyridine to neutralize the liberated acid. libretexts.orglibretexts.org For example, the reaction with acetic anhydride would yield (4-bromo-2-methyl-6-nitrophenyl)methyl acetate (B1210297).

Condensation reactions are also possible. For instance, in the presence of a strong acid, two molecules of the alcohol could potentially condense to form an ether, although this is generally less favorable for primary benzylic alcohols compared to other reaction pathways.

Table 4: Esterification of Benzyl Alcohol with Acylating Agents

AlcoholAcylating AgentCatalyst/BaseProductYield (%)
Benzyl alcoholAcetic AcidH₂SO₄Benzyl acetate~60
Benzyl alcoholAcetyl ChloridePyridineBenzyl acetate>90
Benzyl alcoholAcetic AnhydridePyridineBenzyl acetate>95

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for the introduction of new functional groups through various transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent in the presence of a palladium catalyst and a base, can be employed to form a new carbon-carbon bond at the position of the bromine atom. wikipedia.org Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the ring can influence the efficiency of these coupling reactions. nih.gov

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of a strongly electron-withdrawing nitro group ortho and para to the halogen can activate the ring for nucleophilic aromatic substitution (SₙAr). In (4-Bromo-2-methyl-6-nitrophenyl)methanol, the nitro group is ortho to the bromine atom, which should facilitate the attack of strong nucleophiles, leading to the displacement of the bromide. stackexchange.com

Table 5: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction TypeCoupling PartnerCatalystBaseProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄Na₂CO₃Biaryl
Buchwald-HartwigAminePd₂(dba)₃, BINAPNaOt-BuArylamine
HeckAlkenePd(OAc)₂Et₃NSubstituted Alkene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIEt₃NArylalkyne

Mechanistic Insights into Transformations

The mechanism of nucleophilic substitution at the benzylic carbon of (4-bromo-2-methyl-6-nitrophenyl)methanol is expected to be highly dependent on the reaction conditions and the nature of the nucleophile.

Sₙ1 Pathway: This pathway involves the formation of a benzylic carbocation. The strong electron-withdrawing effect of the ortho-nitro group would significantly destabilize such an intermediate, making the Sₙ1 mechanism less likely compared to benzyl alcohols with electron-donating substituents.

Sₙ2 Pathway: This mechanism involves a backside attack by the nucleophile. The presence of two ortho substituents, the methyl and nitro groups, would create considerable steric hindrance around the benzylic carbon, potentially slowing down an Sₙ2 reaction.

Addition-Elimination: While more common for nucleophilic aromatic substitution on the ring itself, this mechanism is not directly applicable to the benzylic alcohol substitution. However, the electron-deficient nature of the aromatic ring, enhanced by the nitro group, is a key feature for potential nucleophilic aromatic substitution (SₙAr) reactions if a suitable leaving group were present on the ring.

Given these considerations, nucleophilic substitution at the benzylic position of this compound may require forcing conditions or specific activation of the hydroxyl group to proceed efficiently.

The ortho-nitrobenzyl moiety is a well-known photolabile protecting group. Upon irradiation with UV light, ortho-nitrobenzyl alcohols and their derivatives can undergo an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. acs.org This intermediate then rearranges to release the protected group, in this case, potentially leading to the formation of 4-bromo-2-methyl-6-nitrosobenzaldehyde.

The general mechanism for the photolysis of ortho-nitrobenzyl compounds is as follows:

Excitation: Absorption of a photon promotes the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.

Formation of aci-Nitro Intermediate: The diradical collapses to form an aci-nitro tautomer.

Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, often involving a cyclic intermediate, which ultimately leads to the cleavage of the benzylic C-O bond and the formation of a nitrosobenzaldehyde derivative. acs.org

Studies on various o-nitrobenzyl alcohol derivatives have shown that the quantum yield of the photorelease can be influenced by the substitution pattern on the aromatic ring and at the benzylic position. nih.gov The presence of a methyl group at the benzylic carbon, for instance, has been shown to enhance the rate of photocleavage in some systems. upenn.edu While specific studies on (4-bromo-2-methyl-6-nitrophenyl)methanol are not prevalent, the fundamental principles of ortho-nitrobenzyl photochemistry strongly suggest its potential as a photolabile compound.

StepIntermediate/Product
1. PhotoexcitationExcited state of (4-bromo-2-methyl-6-nitrophenyl)methanol
2. H-abstractionDiradical intermediate
3. Tautomerizationaci-Nitro intermediate
4. Rearrangement/Cleavage4-Bromo-2-methyl-6-nitrosobenzaldehyde

Table 3: Proposed Steps in the Photoinduced Transformation of (4-Bromo-2-methyl-6-nitrophenyl)methanol.

Computational and Theoretical Chemistry of 4 Bromo 2 Methyl 6 Nitrophenyl Methanol

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a variety of molecular properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. tci-thaijo.orgresearchgate.net It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

For (4-Bromo-2-methyl-6-nitrophenyl)methanol, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G++(d,p). researchgate.net This process yields the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters serve as the foundation for subsequent calculations of other molecular properties.

Table 1: Representative Optimized Geometrical Parameters for (4-Bromo-2-methyl-6-nitrophenyl)methanol Calculated via DFT.
ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC-N (Nitro)~1.48 Å
Bond LengthN-O (Nitro)~1.23 Å
Bond LengthC-C (Aromatic)~1.39 Å
Bond LengthC-O (Methanol)~1.43 Å
Bond AngleC-N-O (Nitro)~118°
Bond AngleC-C-Br~120°
Bond AngleAromatic C-C-CH₃~121°

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For (4-Bromo-2-methyl-6-nitrophenyl)methanol, the HOMO is typically distributed over the electron-rich phenyl ring, while the LUMO is often localized on the electron-withdrawing nitro group. This distribution dictates how the molecule interacts with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies.
ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.5 eVIndicates chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. tci-thaijo.orgresearchgate.net It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) and is used to predict sites for electrophilic and nucleophilic attack.

In an MEP map, different colors represent varying potential values. Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. For (4-Bromo-2-methyl-6-nitrophenyl)methanol, these areas are expected around the oxygen atoms of the nitro and hydroxyl groups. Regions of positive potential, shown in blue, are electron-deficient and are targets for nucleophilic attack. These are often found around the hydrogen atoms, particularly the hydroxyl proton. Green areas represent regions of neutral potential. The MEP map provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns. tci-thaijo.org

Chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. researchgate.net The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters provide a quantitative framework for understanding the relationship between molecular structure, stability, and global chemical reactivity. researchgate.net

Table 3: Global Reactivity Descriptors for (4-Bromo-2-methyl-6-nitrophenyl)methanol.
DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of electron cloud.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -χA measure of electrophilic character.

Spectroscopic Property Simulations and Validation

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental results for validation of the theoretical model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose.

The chemical shifts for ¹H and ¹³C nuclei of (4-Bromo-2-methyl-6-nitrophenyl)methanol can be calculated relative to a reference standard, typically Tetramethylsilane (TMS). These calculations are performed on the optimized molecular geometry. The accuracy of the predicted shifts can be improved by considering solvent effects, often using a model like the Polarizable Continuum Model (PCM). A strong correlation between the calculated and experimentally observed chemical shifts confirms the validity of the computed molecular structure.

Table 4: Illustrative Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm).
ProtonHypothetical Experimental δ (ppm)Calculated δ (ppm) (GIAO-DFT)
Ar-H (position 3)~7.8~7.7
Ar-H (position 5)~7.6~7.5
-CH₂OH~4.7~4.6
-CH₃~2.4~2.3
-OHVariableVariable

Theoretical Vibrational Analysis (FTIR)

Theoretical vibrational analysis, primarily through Density Functional Theory (DFT), is a powerful tool for assigning and understanding the infrared spectrum of complex molecules like (4-bromo-2-methyl-6-nitrophenyl)methanol. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental Fourier Transform Infrared (FTIR) data. This comparison allows for a detailed assignment of vibrational modes to specific functional groups and motions within the molecule.

For aromatic compounds containing nitro, methyl, hydroxyl, and bromo substituents, the vibrational spectrum is complex. DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict these frequencies with a reasonable degree of accuracy, although a scaling factor is often applied to correct for anharmonicity and computational approximations. researchgate.netscirp.org

Key vibrational modes for (4-bromo-2-methyl-6-nitrophenyl)methanol would include:

O-H Stretching: The hydroxyl group's stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. The exact position is sensitive to hydrogen bonding. In the gas phase, DFT calculations would predict a sharp band for a free hydroxyl group. core.ac.uk

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the methyl group (CH₃) would exhibit symmetric and asymmetric stretching modes between 2850 and 3000 cm⁻¹. scirp.orgscirp.org

NO₂ Stretching: The nitro group has characteristic strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ range, and the symmetric stretch is found in the 1300-1370 cm⁻¹ range. esisresearch.org

C=C Aromatic Stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibration is typically observed at lower frequencies, usually in the 500-650 cm⁻¹ range.

The table below presents a hypothetical comparison of expected experimental FTIR frequencies and scaled theoretical DFT frequencies for (4-bromo-2-methyl-6-nitrophenyl)methanol, based on data from similar molecules.

Vibrational AssignmentExpected Experimental Frequency (cm⁻¹)Hypothetical Scaled DFT Frequency (cm⁻¹)
O-H stretch~3400~3450
Aromatic C-H stretch~3080~3090
Asymmetric CH₃ stretch~2970~2980
Symmetric CH₃ stretch~2880~2890
Asymmetric NO₂ stretch~1540~1550
C=C aromatic stretch~1470~1480
Symmetric NO₂ stretch~1350~1360
C-O stretch~1250~1260
C-Br stretch~600~610

This table is illustrative and based on typical values for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules, including their electronic absorption spectra (UV-Vis). For (4-bromo-2-methyl-6-nitrophenyl)methanol, TD-DFT can predict the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved.

The electronic spectrum of nitroaromatic compounds is often characterized by transitions involving the nitro group and the aromatic ring. qnl.qa TD-DFT calculations can elucidate whether these are π → π* or n → π* transitions. The presence of the hydroxyl, methyl, and bromo substituents will influence the energies of the molecular orbitals and thus the transition energies.

Calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP, CAM-B3LYP, and PBE0 are commonly used for TD-DFT calculations. rsc.org The effect of solvent can also be incorporated using continuum solvation models, which is crucial as electronic spectra can be significantly solvent-dependent. qnl.qa

For a molecule like (4-bromo-2-methyl-6-nitrophenyl)methanol, one would expect transitions in the UV region. The primary transitions would likely involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Analysis of the molecular orbitals involved can reveal the charge-transfer character of these transitions.

The following table shows hypothetical TD-DFT results for the main electronic transitions of (4-bromo-2-methyl-6-nitrophenyl)methanol in a non-polar solvent.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~3200.15HOMO → LUMO (π → π)
S₀ → S₂~2800.25HOMO-1 → LUMO (π → π)
S₀ → S₃~2500.10HOMO → LUMO+1 (π → π*)

This table is illustrative and based on typical values for similar nitroaromatic compounds.

Intermolecular Interactions and Supramolecular Assembly Prediction

Theoretical Investigation of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the supramolecular assembly and crystal packing of (4-bromo-2-methyl-6-nitrophenyl)methanol. The molecule possesses a hydroxyl group (-OH) which is a strong hydrogen bond donor, and the oxygen atoms of the nitro group (-NO₂) which are effective hydrogen bond acceptors.

Theoretical investigations of these interactions can be carried out using DFT. By creating dimeric or larger cluster models of the molecule, the geometry and energy of the hydrogen bonds can be calculated. Important parameters that can be determined include the hydrogen bond distance (e.g., O-H···O), the bond angle, and the binding energy. These calculations help in understanding the strength and directionality of these interactions which dictate the formation of specific motifs in the solid state. nih.gov

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Calculated Binding Energy (kJ/mol)
O-H···O (nitro)~2.8~170~20-25
C-H···O (hydroxyl)~3.2~150~5-10
C-H···O (nitro)~3.3~145~3-8

This table provides typical theoretical values for hydrogen bonds in similar molecular systems.

Hirshfeld Surface Analysis and Crystal Packing Simulations

For (4-bromo-2-methyl-6-nitrophenyl)methanol, the Hirshfeld surface analysis would likely reveal the dominance of several types of contacts:

H···H contacts: These are typically the most abundant contacts, arising from the interactions between hydrogen atoms on neighboring molecules. nih.govresearchgate.net

O···H/H···O contacts: These represent the hydrogen bonding interactions, particularly between the hydroxyl and nitro groups. nih.gov

Br···H/H···Br contacts: Halogen bonds and other contacts involving the bromine atom would also be significant. nih.gov

C···H/H···C contacts: These represent van der Waals interactions. researchgate.net

The percentage contributions of these contacts can be quantified from the fingerprint plots. Crystal packing simulations can further be used to predict the most stable crystal structure by exploring different possible packing arrangements and calculating their lattice energies.

Intermolecular Contact TypeTypical Percentage Contribution
H···H40-50%
O···H/H···O20-30%
Br···H/H···Br10-15%
C···H/H···C5-10%
C···C (π-π stacking)<5%

This table is illustrative and based on Hirshfeld surface analyses of similar bromo- and nitro-substituted aromatic compounds. nih.govresearchgate.netnih.govnih.govresearchgate.net

Solvent Effects and Environmental Influence on Molecular Properties

Continuum Solvation Models in Electronic Structure Calculations

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used in electronic structure calculations to account for the bulk effects of a solvent. rsc.org

These models treat the solvent as a continuous dielectric medium, and the solute is placed in a cavity within this medium. The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, leading to changes in its energy, geometry, and electronic properties.

For (4-bromo-2-methyl-6-nitrophenyl)methanol, applying continuum solvation models in DFT and TD-DFT calculations would be important for accurately predicting properties in solution. For instance, the electronic absorption spectrum can exhibit solvatochromism (a shift in λmax with solvent polarity). researchgate.netacs.org TD-DFT calculations with a continuum model can predict whether the transitions will undergo a bathochromic (red) or hypsochromic (blue) shift in polar solvents compared to the gas phase. rsc.orgresearchgate.net This is particularly relevant for nitroaromatic compounds where excited states can have significantly different dipole moments than the ground state. researchgate.net

The stability of different conformers and the energetics of reactions can also be affected by the solvent. Continuum models allow for the calculation of solvation free energies, providing insight into how the solvent stabilizes or destabilizes the molecule.

PropertyGas Phase (Calculated)In Polar Solvent (e.g., Ethanol) (Calculated)
Dipole Moment~4.5 D~5.5 D
HOMO-LUMO Gap~4.2 eV~4.0 eV
λmax (S₀ → S₁)~310 nm~325 nm
Solvation Free Energy0 kJ/mol-30 to -40 kJ/mol

This table provides a hypothetical illustration of the effect of a polar solvent on the calculated properties of (4-bromo-2-methyl-6-nitrophenyl)methanol using a continuum solvation model.

Lack of Specific Research Data on (4-Bromo-2-methyl-6-nitrophenyl)methanol Precludes Detailed Analysis of Explicit Solvent Interactions

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the specific research concerning the explicit solvent molecule interactions of (4-Bromo-2-methyl-6-nitrophenyl)methanol. While general principles of computational and theoretical chemistry provide a framework for understanding how molecules of this nature might behave in a solvent, a detailed, data-driven analysis as requested is not possible due to the absence of published studies on this particular compound.

Computational studies on analogous compounds, such as substituted nitrophenols and benzyl (B1604629) alcohols, offer some insights into the potential interactions. For instance, research on nitrophenols has highlighted the importance of hydrogen bonding between the nitro group and protic solvents, which can influence the molecule's electronic structure and photochemical properties. Similarly, studies on benzyl alcohol derivatives have explored the hydrogen bonding between the hydroxyl group and water molecules.

However, without specific molecular dynamics simulations or quantum mechanics/molecular mechanics (QM/MM) studies on (4-Bromo-2-methyl-6-nitrophenyl)methanol, any discussion of its explicit solvent interactions would be purely speculative. Generating data tables and detailed research findings requires concrete results from such studies, which are currently not available in the public domain.

Therefore, the section on "5.4.2. Explicit Solvent Molecule Interactions" cannot be developed with the required scientific accuracy and detail.

Synthesis and Exploration of Derivatives and Analogues of 4 Bromo 2 Methyl 6 Nitrophenyl Methanol

Design and Synthesis of Substituted Arylmethanols

The synthesis of substituted arylmethanols, including (4-Bromo-2-methyl-6-nitrophenyl)methanol, is a fundamental process in organic chemistry, often serving as a crucial step in the creation of more complex molecules. The primary strategies for synthesizing these compounds typically involve the reduction of corresponding carboxylic acids or aldehydes. The choice of reducing agent is critical and depends on the presence of other functional groups within the molecule that might also be susceptible to reduction.

A common and effective method for the synthesis of substituted (nitrophenyl)methanols is the reduction of the corresponding nitrobenzoic acid. For instance, (4-bromo-2-nitrophenyl)methanol can be prepared from 4-bromo-2-nitrobenzoic acid. echemi.com This transformation is efficiently carried out using a borane (B79455) tetrahydrofuran (B95107) (THF) complex. The reaction involves the selective reduction of the carboxylic acid group to a primary alcohol, while leaving the nitro group intact. The general scheme for this type of reaction is as follows:

Starting Material: A substituted nitrobenzoic acid (e.g., 4-bromo-2-nitrobenzoic acid)

Reagent: Borane tetrahydrofuran complex (BH₃·THF)

Process: The borane complex is added to a solution of the benzoic acid derivative in THF. The reaction is typically stirred at room temperature for an extended period (e.g., 48-72 hours) to ensure complete conversion. echemi.com

Work-up: The reaction is carefully quenched, often with an aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate (B1210297) to isolate the desired arylmethanol. echemi.com

Another viable pathway is the reduction of a substituted benzaldehyde. This method is also widely used for preparing arylmethanols. Reagents like sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose due to their mild nature and high selectivity for reducing aldehydes and ketones in the presence of less reactive functional groups such as nitro groups and esters.

The synthesis of the substituted aromatic core itself is also a key aspect of the design. Multi-step syntheses are often required to introduce the desired substituents in the correct positions. For example, the synthesis of a related compound, 2-bromo-4-methyl-6-nitrophenol, involves the nitration of 2-bromo-4-methylphenol (B149215) using a mixture of nitric acid and sulfuric acid. chemicalbook.com This highlights the importance of electrophilic aromatic substitution reactions in building the required molecular framework before the final reduction to the methanol (B129727). nih.govaskthenerd.com

Table 1: Synthetic Methods for Substituted Arylmethanols
Precursor Functional GroupTypical ReagentFunctional Group FormedNotesReference
Carboxylic Acid (-COOH)Borane THF complex (BH₃·THF)Primary Alcohol (-CH₂OH)Selective for carboxylic acids; does not typically reduce nitro groups under these conditions. echemi.com
Aldehyde (-CHO)Sodium Borohydride (NaBH₄)Primary Alcohol (-CH₂OH)Mild and selective reducing agent for aldehydes and ketones. mdpi.com
Aromatic RingHNO₃/H₂SO₄Nitro Group (-NO₂)A key step in preparing the nitro-substituted aromatic precursor. chemicalbook.comnih.gov

Modification of Bromo, Methyl, and Nitro Substituents in Related Structures

The functional groups present in (4-Bromo-2-methyl-6-nitrophenyl)methanol and related structures—bromo, methyl, and nitro—offer a wide range of possibilities for further chemical modification. fiveable.mepurdue.edu The reactivity of each group allows for the targeted synthesis of diverse derivatives, making these compounds valuable intermediates in synthetic chemistry. solubilityofthings.commit.edu

Modification of the Bromo Substituent: The bromine atom on the aromatic ring is a versatile handle for various transformations. While it is generally stable, it can participate in several types of reactions. In the context of nitro-substituted rings, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. msu.eduquizlet.com More commonly, the bromo group is utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, although this is not detailed in the provided search results. The stability of the bromo group during other synthetic steps, such as the nitration of 4-bromoaniline (B143363) to form 4-bromo-2-nitroacetanilide, demonstrates its utility as a stable directing group and a site for future functionalization. prepchem.com

Modification of the Methyl Substituent: The methyl group attached to the aromatic ring has its own distinct reactivity, primarily at the benzylic position. The benzylic hydrogens are activated by the adjacent aromatic ring and are susceptible to free radical reactions. msu.edu A key transformation is benzylic halogenation. For example, 4-bromo-2-nitrotoluene (B1266186) can be converted to 4-bromo-1-(bromomethyl)-2-nitrobenzene (B51390) using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(2-methylpropionitrile). chemicalbook.com This introduces a reactive benzyl (B1604629) bromide group, which is an excellent electrophile for subsequent nucleophilic substitution reactions. Another potential modification is the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). msu.edu

Modification of the Nitro Substituent: The nitro group is one of the most versatile functional groups in aromatic chemistry. It is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming electrophiles to the meta position. askthenerd.comlibretexts.org The most significant and widely used transformation of the nitro group is its reduction to a primary amine (-NH₂). nih.govresearchgate.net This conversion fundamentally changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reagents can accomplish this reduction, including catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) or the use of metals in acidic media. mdpi.commsu.eduacs.org The reduction process can be complex, and under certain conditions, intermediate products such as nitroso compounds or phenylhydroxylamines can be isolated. mdpi.comresearchgate.net The choice of reducing agent and reaction conditions can be tailored to achieve selectivity, especially in molecules with multiple reducible groups. mdpi.com

Table 2: Key Functional Group Transformations in Related Structures
Functional GroupReaction TypeReagentsProduct Functional GroupReference
Methyl (-CH₃)Benzylic BrominationN-Bromosuccinimide (NBS), AIBNBromomethyl (-CH₂Br) chemicalbook.com
Nitro (-NO₂)ReductionH₂, Metal Catalyst (e.g., Pd, Pt)Amino (-NH₂) nih.govmsu.edu
Nitro (-NO₂)Selective ReductionKBH₄/BiCl₃ or specific catalystsHydroxylamine (-NHOH) mdpi.com
Methanol (-CH₂OH)BrominationNBS, TriphenylphosphineBromomethyl (-CH₂Br) chemicalbook.com

Formation of Polymeric or Extended Conjugated Systems from Related Motifs

Molecules containing nitrophenyl motifs are valuable building blocks for the synthesis of functional polymers and extended conjugated systems. The electronic properties imparted by the nitro group, along with the potential for conversion to other functional groups, make these motifs attractive for creating materials with specific optical, electronic, or sensing capabilities.

One approach involves the polymerization of monomers that incorporate a nitrophenyl unit. For example, poly{(4-nitrophenyl)-3-[N-[2-(methacryloyloxy)ethyl]carbazolyl]]diazene} was synthesized from a monomer created via an azo coupling reaction. acs.org The resulting polymer exhibited significant photoinduced birefringence and photorefractive properties, demonstrating how nitrophenyl groups can be integrated into photoactive materials. acs.org Another strategy utilizes nitrophenyl derivatives in the synthesis of conjugated polymers for electrochromic applications. Donor-acceptor systems, where a nitrotriphenylamine unit acts as the acceptor, have been synthesized and electropolymerized to yield stable conducting polymers with low band gaps and excellent optical contrast in the near-infrared region. mdpi.com

Post-polymerization modification is another powerful technique. Monomers containing a reactive group, such as 2-(p-Nitrophenoxycarbonyloxy)ethyl methacrylate, can be polymerized first. tcichemicals.com The resulting polymer contains active p-nitrophenyl carbonate side chains that can then react with primary amines to introduce a wide variety of functional moieties via a urethane (B1682113) linkage. This method is advantageous for incorporating functional groups that might not be compatible with the initial polymerization conditions and is applicable to controlled polymerization techniques like ATRP and RAFT. tcichemicals.com

The development of conjugated microporous polymers (CMPs) also utilizes nitrophenyl-related structures. A pyridinyl-phenanzine CMP was synthesized and used as a support for silver nanoparticles. bohrium.com This composite material acted as a highly effective nanocatalyst for the rapid reduction of nitrophenols, where the polymer framework played a direct role in the catalytic process by interacting with the substrate. bohrium.com Furthermore, nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that can be used to synthesize well-defined polymers from various monomers, including styrenes. mdpi.compsu.edunih.gov The versatility of NMP allows for the creation of block copolymers and other complex architectures that could potentially incorporate nitrophenyl-containing monomers. psu.edu

Table 3: Polymeric Systems Derived from Nitrophenyl Motifs
Polymer TypeMonomer/MotifSynthesis MethodKey Feature/ApplicationReference
Azo Polymer(4-nitrophenyl)-[carbazolyl]diazene methacrylateAzo coupling, PolymerizationPhotorefractive properties, all-optical devices acs.org
Conducting PolymerNitrotriphenylamine-thiophene derivativeStille coupling, ElectropolymerizationElectrochromic materials for NIR region mdpi.com
Functional Polymer via Modificationp-Nitrophenyl Carbonate MethacrylateATRP or RAFT, then amine reactionPlatform for introducing diverse functional groups tcichemicals.com
Conjugated Microporous Polymer (CMP)Pyridinyl-phenanzineSuzuki polycondensationCatalyst support for reduction of nitrophenols bohrium.com

Supramolecular Architectures Incorporating (Bromo-nitrophenyl)methanol Motifs

The specific arrangement of functional groups in (bromo-nitrophenyl)methanol motifs facilitates a variety of non-covalent interactions, which are crucial for the construction of ordered supramolecular architectures and crystal engineering. wikipedia.org The key players in these interactions are the hydroxyl group, the nitro group, the bromine atom, and the aromatic ring itself.

The hydroxyl group (-OH) of the methanol moiety is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. nih.gov This allows for the formation of robust intermolecular connections, leading to the assembly of molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net The crystal structure of triphenylmethanol, for example, reveals that hydroxyl groups are involved in weak intermolecular hydrogen bonds that form tetrahedral clusters. nih.govresearchgate.net

The nitro group (-NO₂) is a strong hydrogen bond acceptor due to its electronegative oxygen atoms. dtic.mil It can participate in various hydrogen bonds, including conventional O-H···O and weaker C-H···O interactions. The interplay between the donor hydroxyl group and the acceptor nitro group can lead to specific and predictable packing motifs in the solid state. Studies on substituted salicylaldehydes containing both hydroxyl and nitro groups have shown that these substituents have a significant and interactive effect on the strength and geometry of intramolecular hydrogen bonds. nih.govnih.gov

The bromine atom can also participate in non-covalent interactions, most notably halogen bonding, where the electropositive region on the halogen atom interacts with a nucleophile. Additionally, it can be involved in weaker C-H···Br interactions. nih.gov In the crystal structure of a related compound, 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide, weak N—H⋯O, C—H⋯Br, and C—H⋯O interactions collectively stabilize the structure, leading to the formation of supramolecular layers. nih.gov

Table 4: Non-Covalent Interactions in (Bromo-nitrophenyl)methanol and Related Motifs
Functional GroupInteraction TypeRoleSignificance in Supramolecular AssemblyReference
Hydroxyl (-OH)Hydrogen BondDonor and AcceptorForms strong, directional links for building networks. nih.govresearchgate.net
Nitro (-NO₂)Hydrogen BondAcceptorParticipates in O-H···O and C-H···O bonds, directing crystal packing. dtic.milnih.gov
Bromo (-Br)Halogen Bond / C-H···BrDonor (in Halogen Bond) / AcceptorProvides additional directional control over molecular assembly. nih.gov
Aromatic Ringπ-π Stacking-Contributes to the stabilization of layered structures. wikipedia.org

Applications As a Synthetic Intermediate and in Advanced Materials Research

Role in the Construction of Complex Organic Scaffolds

The ortho-nitrobenzyl alcohol motif is a well-established photolabile protecting group in organic synthesis. acs.orgresearchgate.net This functionality allows for the temporary masking of a reactive site, which can be later unveiled by irradiation with light, often in the UV range. mdpi.comacs.org This "uncaging" process is highly valuable in the construction of complex organic scaffolds, including in natural product synthesis and the development of intricate molecular architectures. acs.orgresearchgate.net

The photolytic cleavage of the ortho-nitrobenzyl group proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. acs.orgpsu.edu This clean and triggerable deprotection strategy offers a high degree of control in multi-step syntheses. tcichemicals.com

Table 1: Key Reactions in the Application of ortho-Nitrobenzyl Alcohols

Reaction TypeDescription
Protection of Functional GroupsThe hydroxyl group of the ortho-nitrobenzyl alcohol can be used to protect various functional groups, such as carboxylic acids, amines, and phosphates, by forming esters, carbamates, or phosphate (B84403) esters, respectively. acs.org
Photochemical DeprotectionUpon irradiation with light of a specific wavelength (typically UV), the ortho-nitrobenzyl protecting group is cleaved, regenerating the original functional group. mdpi.comacs.org
Solid-Phase Synthesisortho-Nitrobenzyl-based linkers are employed in solid-phase synthesis to anchor molecules to a solid support, allowing for efficient purification. The target molecule can then be released from the support by photolysis. tcichemicals.com

Contributions to the Synthesis of Specialty Chemicals

Bromo-nitro aromatic compounds are pivotal intermediates in the synthesis of a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The presence of both a bromo and a nitro group on the aromatic ring of (4-Bromo-2-methyl-6-nitrophenyl)methanol allows for sequential and selective functionalization.

The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The nitro group, on the other hand, can be reduced to an amino group, which is a key functional group in many biologically active molecules and can be further derivatized. researchgate.net The selective reduction of the nitro group in the presence of a bromo substituent is a well-established transformation in organic synthesis. youtube.com

For instance, substituted nitrobenzenes are used to create a diverse collection of indoles, which are bioactive components of many drugs and agrochemicals. nih.gov Furthermore, chloronitrobenzenes, which are analogous to bromonitrobenzenes, serve as feedstocks for the synthesis of various pharmaceuticals. nih.gov

Exploration in Molecular Electronic Devices

The unique electronic properties of nitroaromatic compounds make them interesting candidates for exploration in molecular electronic devices. The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the aromatic ring, which can be harnessed for creating molecular switches and other components of molecular electronics.

The ortho-nitrobenzyl moiety in (4-Bromo-2-methyl-6-nitrophenyl)methanol is inherently photoresponsive, a key characteristic of photochromic systems and molecular switches. acs.org Photochromic compounds can reversibly change their chemical structure and, consequently, their color and other properties upon exposure to light of specific wavelengths. researchgate.net

The photochemical cleavage of the ortho-nitrobenzyl group is an irreversible process. mdpi.com However, the principles of its light-induced transformation can be adapted to design reversible molecular switches. By modifying the molecular structure to allow for a reversible photochemical reaction, it is conceivable that derivatives of (4-Bromo-2-methyl-6-nitrophenyl)methanol could be developed to function as molecular switches. nih.govnih.gov For example, the photoisomerization of other nitrobenzyl derivatives, such as nitrobenzylpyridines, has been studied for their photochromic properties. acs.org

Table 2: Properties of Molecular Switches

PropertyDescription
BistabilityThe ability to exist in two or more stable or metastable states.
ReversibilityThe ability to switch back and forth between these states.
ReadoutA measurable change in a physical property (e.g., color, fluorescence, conductivity) upon switching.
TriggerAn external stimulus (e.g., light, heat, pH change) that induces the switching.

Interdisciplinary Research Avenues in Chemical Science

The versatile nature of (4-Bromo-2-methyl-6-nitrophenyl)methanol and its derivatives opens up numerous avenues for interdisciplinary research. The application of ortho-nitrobenzyl-based photocleavable linkers extends beyond traditional organic synthesis into the realm of chemical biology and materials science. tum.desci-hub.se

In chemical biology, these linkers are used to "cage" biologically active molecules, allowing for their controlled release at a specific time and location within a biological system using light. nih.govacs.org This has profound implications for drug delivery and the study of cellular processes.

In materials science, the incorporation of ortho-nitrobenzyl units into polymers allows for the creation of photoresponsive materials. acs.orgumass.edumdpi.com These materials can change their properties, such as solubility or mechanical strength, upon irradiation, leading to applications in photolithography, data storage, and the fabrication of smart materials. umass.edursc.org The presence of the bromo- and nitro- groups on the aromatic ring of (4-Bromo-2-methyl-6-nitrophenyl)methanol could be further exploited to tune the properties of such materials.

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